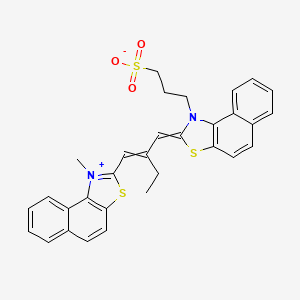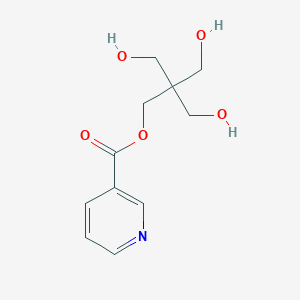
Pentaerythritol mononicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythritol mononicotinate is an organic compound derived from pentaerythritol and nicotinic acid. It is a polyol with a unique structure that includes four hydroxyl groups, making it highly reactive and versatile in various chemical applications. This compound is known for its use in the synthesis of various industrial and pharmaceutical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaerythritol mononicotinate can be synthesized through the esterification of pentaerythritol with nicotinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where pentaerythritol and nicotinic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pentaerythritol mononicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of pentaerythritol aldehyde or pentaerythritol carboxylic acid.
Reduction: Formation of pentaerythritol alcohol derivatives.
Substitution: Formation of halogenated or alkylated pentaerythritol derivatives.
Wissenschaftliche Forschungsanwendungen
Pentaerythritol mononicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use as a vasodilator and in the treatment of cardiovascular diseases.
Industry: Utilized in the production of resins, coatings, and plasticizers due to its reactive hydroxyl groups.
Wirkmechanismus
The mechanism of action of pentaerythritol mononicotinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a vasodilator by releasing nitric oxide (NO), which relaxes blood vessels and improves blood flow. The compound’s hydroxyl groups also allow it to participate in various biochemical reactions, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol tetranitrate: Another derivative of pentaerythritol, known for its use as an explosive and a vasodilator.
Neopentyl glycol: A similar polyol with two hydroxyl groups, used in the production of polyesters and plasticizers.
Trimethylolethane: A triol with three hydroxyl groups, used in the synthesis of resins and coatings.
Uniqueness
Pentaerythritol mononicotinate is unique due to its combination of pentaerythritol’s polyol structure and nicotinic acid’s biological activity. This combination allows it to serve as a versatile intermediate in both chemical synthesis and pharmaceutical applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO5 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO5/c13-5-11(6-14,7-15)8-17-10(16)9-2-1-3-12-4-9/h1-4,13-15H,5-8H2 |
InChI-Schlüssel |
JKHPTPPSLXHHNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)OCC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


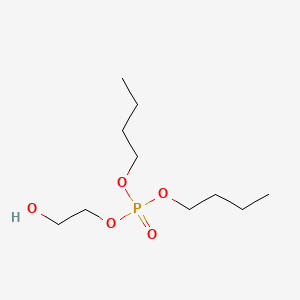
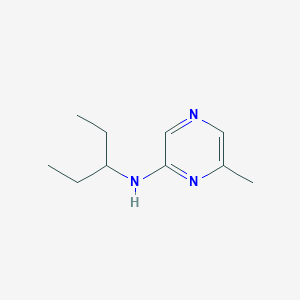
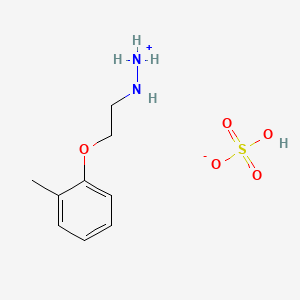
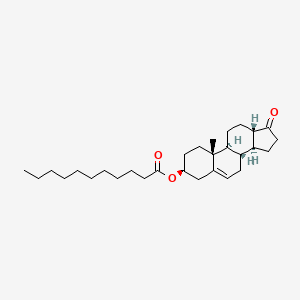
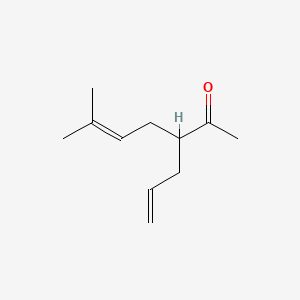

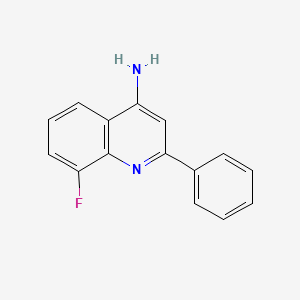
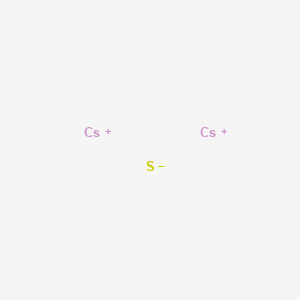
![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
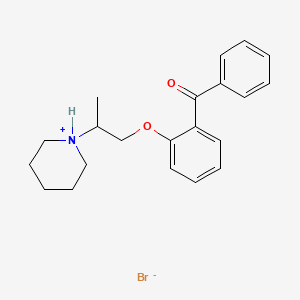
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
